molecular formula C28H32N4 B2420049 1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305335-46-0

1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2420049
CAS No.: 305335-46-0
M. Wt: 424.592
InChI Key: XLQXUCGHJQUXRT-UHFFFAOYSA-N
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Description

1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a benzimidazole core fused with a pyridine ring, which is further substituted with benzylamino, methyl, and octyl groups. The presence of these diverse functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde to form an intermediate Schiff base, which is then cyclized under acidic or basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of 1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

  • 1-(Benzylamino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • 1-(Benzylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • 2-Benzyl-1-(benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Comparison: Compared to similar compounds, 1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile exhibits unique properties due to the presence of the octyl group, which may enhance its lipophilicity and membrane permeability. This can result in improved biological activity and better pharmacokinetic properties .

Properties

IUPAC Name

1-(benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4/c1-3-4-5-6-7-11-16-23-21(2)24(19-29)28-31-25-17-12-13-18-26(25)32(28)27(23)30-20-22-14-9-8-10-15-22/h8-10,12-15,17-18,30H,3-7,11,16,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQXUCGHJQUXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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